molecular formula C12H8N2OS B1625950 2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one CAS No. 21314-31-8

2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one

Cat. No.: B1625950
CAS No.: 21314-31-8
M. Wt: 228.27 g/mol
InChI Key: AUMIGSXHPRZFBI-UHFFFAOYSA-N
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Description

“2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one” is a chemical compound . It belongs to the class of nitrogen-containing heterocyclic compounds . This compound has a molecular weight of 228.27 g/mol.


Synthesis Analysis

The synthesis of quinazolin-4(1H)-ones, which includes “this compound”, has been widely studied. A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed .


Chemical Reactions Analysis

The chemical reactions involving quinazolin-4(1H)-ones have been explored. A copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines is used for the synthesis of these compounds .

Scientific Research Applications

Synthesis and Biological Activity : A study conducted by Markosyan et al. (2015) revealed the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones. These compounds were synthesized by reacting the target compound with halides, leading to derivatives that exhibited high anti-monoamine oxidase and antitumor activity. This indicates the compound's utility in synthesizing biologically active molecules that can target specific enzymes and cancer cells (Markosyan, A., Gabrielyan, S. A., Arsenyan, F., & Sukasyan, R. S., 2015).

Regioselective Sulfonylation : Mertens et al. (2013) investigated the sulfonylation of quinazolin-4(3H)-ones and related compounds, demonstrating the compound's involvement in complex chemical transformations. This research provides insights into the steric and electronic effects influencing regioselective reactions, contributing to the synthesis of structurally diverse sulfonated compounds (Mertens, M. D., Pietsch, M., Schnakenburg, G., & Gütschow, M., 2013).

Antibacterial and Antifungal Activities : Novel 2-((E)-2-aryl-1-ethenyl)-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones analogs synthesized from 2-methyl-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinazolinone were studied by Anisetti et al. (2012). These compounds showed significant biological activity against standard bacterial and fungal strains, highlighting the potential of 2-sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one derivatives as antimicrobial agents (Anisetti, R. N., & Reddy, M. S., 2012).

Antiviral Activities : Research by Selvam et al. (2007) on novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized using microwave-assisted techniques demonstrated their efficacy against various respiratory and biodefense viruses, including influenza A and dengue. This underscores the utility of derivatives in developing antiviral therapeutics (Selvam, P., Vijayalakshimi, P., Smee, D., Gowen, B., Julander, J., Day, C., & Barnard, D., 2007).

Catalytic Applications : A study by Reddy et al. (2015) highlighted the synthesis of tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones under solvent-free conditions, using molybdate sulfuric acid as a catalyst. This research showcases the compound's role in green chemistry, providing an efficient and environmentally friendly method for synthesizing heterocyclic compounds with potential antioxidant and anticancer activities (Reddy, M., Reddy, G. S., & Jeong, Y., 2015).

Mechanism of Action

Target of Action

Quinazolinones have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory effects . They are known to inhibit multiple protein kinases , which play crucial roles in cellular signaling pathways.

Mode of Action

For instance, some quinazolinone derivatives have shown α-glucosidase inhibitory activity , indicating their potential to interfere with carbohydrate metabolism.

Biochemical Pathways

Quinazolinones affect various biochemical pathways due to their multi-targeted nature. They have been reported to inhibit cellular phosphorylation , dihydrofolate reductase , and kinase activities , affecting multiple cellular processes. The specific biochemical pathways affected by 2-Sulfanylidene-1H-benzo[g]quinazolin-4-one are yet to be elucidated.

Result of Action

Quinazolinones have been reported to exhibit a broad spectrum of biological activities . For instance, they have shown anticancer activities , suggesting their potential to induce apoptosis or inhibit cell proliferation.

Future Directions

Quinazolin-4(1H)-ones, including “2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one”, have broad applications in the biological, pharmaceutical, and material fields . The development of more efficient and environmentally friendly synthesis methods for these compounds is a promising area of research .

Properties

IUPAC Name

2-sulfanylidene-1H-benzo[g]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)13-12(16)14-11/h1-6H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMIGSXHPRZFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513904
Record name 2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21314-31-8
Record name 2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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